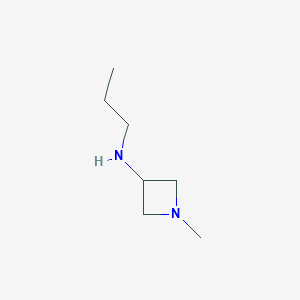

1-Methyl-N-propylazetidin-3-amine

Description

Significance of Azetidine-Containing Compounds in Contemporary Chemical Research

Azetidines, which are four-membered saturated heterocycles containing a nitrogen atom, have emerged as a crucial class of compounds in modern medicinal chemistry. nih.gov Historically overshadowed by more stable five- and six-membered rings, azetidines are now recognized for their ability to impart valuable properties to bioactive molecules. Their rigid, three-dimensional structure serves as a desirable scaffold, allowing for the precise spatial arrangement of functional groups, which can lead to higher binding affinity with biological targets. acs.org This conformational restriction can decrease the entropy loss upon binding, enhancing the potency of a drug candidate. acs.org

The incorporation of the azetidine (B1206935) motif can also significantly improve the physicochemical properties of a molecule, such as solubility and metabolic stability. chemrxiv.org Due to their polar nature, azetidines are considered valuable design elements in the quest to create drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles. chemrxiv.orgnih.gov Consequently, the azetidine ring is found in a wide array of compounds investigated for diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov

Overview of 1-Methyl-N-propylazetidin-3-amine within Heterocyclic Chemistry Research

Within the broader class of azetidines, this compound (CAS Number: 1541306-98-2) is a specific disubstituted derivative. sigmaaldrich.com It features a methyl group attached to the ring nitrogen (N1) and a propylamino group at the C3 position. This structure contains two distinct amine functionalities: a tertiary amine within the azetidine ring and a secondary amine in the side chain. The presence of these groups suggests its potential utility as a versatile chemical building block. While it is commercially available, indicating its use in synthesis, it remains a relatively niche compound with limited specific mentions in peer-reviewed academic literature. sigmaaldrich.comorganic-chemistry.org Its structural attributes, however, place it firmly within the class of compounds of interest for creating larger, more complex molecules for chemical and pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1-methyl-N-propylazetidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-3-4-8-7-5-9(2)6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

BPAPOCLSDDYCLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CN(C1)C |

Origin of Product |

United States |

Structural Characteristics and Conformational Dynamics of 1 Methyl N Propylazetidin 3 Amine

Fundamental Azetidine (B1206935) Ring System Attributes

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen and three carbon atoms. wikipedia.org Its structure and properties are significantly influenced by inherent ring strain, which dictates its conformational behavior and chemical reactivity. rsc.orgnih.gov

Ring Strain and Puckering: The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) ring (27.7 kcal/mol) and the much more stable five-membered pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This strain is a result of bond angle distortion from the ideal tetrahedral angle of 109.5°. To alleviate some of this strain, the azetidine ring is not planar. Instead, it adopts a puckered or bent conformation. rsc.org Gas-phase electron diffraction studies have determined a dihedral angle of approximately 37° for the parent azetidine molecule, confirming its non-planar structure. rsc.org This puckering creates two possible non-equivalent positions for substituents on the ring nitrogen: axial and equatorial.

Conformational Dynamics: The puckered ring can undergo a rapid inversion process, similar to the chair-flipping of cyclohexane, where the axial and equatorial positions interconvert. For the unsubstituted azetidine, two forms with the imine hydrogen in either an axial or equatorial position are presumed to exist in equilibrium. rsc.org The energy barrier for this ring inversion is relatively low, allowing for dynamic conformational changes. The presence of substituents on either the nitrogen or carbon atoms significantly influences the equilibrium between these puckered conformations. researchgate.net

Bond Parameters: The internal bond angles of the azetidine ring are compressed compared to their acyclic counterparts, contributing to the ring strain. The C-N-C bond angle is typically smaller than the C-C-C angles. The bond lengths within the ring are often slightly longer than those in related non-cyclic molecules, which is another indicator of ring strain. rsc.org

| Property | Typical Value | Source |

| Ring Strain | ~25.4 kcal/mol | rsc.org |

| Puckering Dihedral Angle (unsubstituted) | ~37° | rsc.org |

| Acidity (pKa of conjugate acid) | 11.29 | wikipedia.org |

| C-N Bond Length | ~1.48 Å | rsc.org |

| C-C Bond Length | ~1.55 Å | rsc.org |

Steric and Electronic Influences of N-Propyl and 1-Methyl Substituents

Steric Effects: Both the 1-methyl and the N-propylamino groups exert steric influence that affects the conformational equilibrium of the azetidine ring.

1-Methyl Group: The methyl group on the ring nitrogen will have a preference for the pseudo-equatorial position to minimize steric interactions with the hydrogen atoms on the C2 and C4 carbons of the ring. This preference influences the puckering of the ring system.

N-Propylamino Group: The N-propylamino substituent at the 3-position is significantly bulkier than a hydrogen atom. To minimize steric strain, this group will strongly favor a pseudo-equatorial orientation on the puckered ring. This preference can make the ring conformation more rigid compared to less substituted azetidines. nih.gov The presence of bulky substituents can hinder certain reactions while favoring others. rsc.org The combined steric hindrance from two alkyl groups, as seen in some N-alkyl sulfonamides, can almost completely suppress certain reaction pathways like cyclization. mdpi.com

| Substituent | Van der Waals Radius (Group) | Electronic Effect | Steric Influence |

| 1-Methyl (-CH₃) | ~2.0 Å | Electron-donating (inductive) | Prefers equatorial position on N, influences ring pucker |

| N-Propylamino (-NHC₃H₇) | Larger than methyl | Electron-donating (lone pair) | Strongly prefers pseudo-equatorial position on C3, adds significant bulk |

Stereochemical Considerations in 3-Substituted Azetidines

The stereochemistry of 1-Methyl-N-propylazetidin-3-amine is primarily a function of the ring's non-planar, puckered conformation and the orientation of its substituents.

Conformational Isomerism: The key stereochemical feature is the relative orientation of the 1-methyl and 3-N-propylamino groups. Due to the ring puckering, the substituent at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position. The interconversion between these states occurs via ring inversion. However, the energetic preference for the bulky N-propylamino group to occupy the more spacious pseudo-equatorial position is significant. This leads to a conformational equilibrium that heavily favors one conformer.

Cis/Trans Isomerism: In 1,3-disubstituted azetidines, cis and trans diastereomers are possible, describing the relative orientation of the substituents with respect to the ring. In the trans isomer, the substituents are on opposite sides of the ring, which generally corresponds to a diequatorial arrangement in the most stable conformation. In the cis isomer, they are on the same side, forcing one substituent into a less favorable axial position. For this compound, the most stable isomer would be the trans configuration, where both the 1-methyl group and the 3-N-propylamino group can occupy pseudo-equatorial positions, minimizing steric repulsion. Syntheses of 1,3-disubstituted azetidines often yield specific stereoisomers depending on the reaction conditions and precursors used. nih.govorganic-chemistry.org

The stereochemistry of the substituents is generally retained during reactions like the reduction of azetidin-2-ones to form azetidines. acs.org Furthermore, computational studies on related molecules, like fluorinated azetidines, show that electrostatic interactions (e.g., charge-dipole) can strongly influence the ring pucker and lock the molecule into a single preferred conformation. researchgate.net While no such strong intramolecular forces are expected in this compound, the steric demands of the alkyl groups are the dominant factor in determining its three-dimensional structure.

An exploration of the advanced synthetic methodologies for the construction and functionalization of the azetidine scaffold, with a focus on pathways leading to derivatives like this compound, reveals a sophisticated array of chemical strategies. The inherent ring strain and unique stereoelectronic properties of the four-membered azetidine ring necessitate specialized synthetic approaches, distinct from those used for other saturated heterocycles. nih.govresearchgate.netnih.gov This article details key methodologies for building the azetidine core and subsequently modifying it to achieve specific substitution patterns.

Physicochemical Properties

Tabulated Physical and Chemical Properties

Specific experimental data for 1-Methyl-N-propylazetidin-3-amine is scarce. The table below contains basic molecular identifiers and computationally predicted properties. These predicted values are estimates and should be used as a general guide.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1541306-98-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₆N₂ | sigmaaldrich.com |

| Molecular Weight | 128.22 g/mol | (Calculated) |

| InChI Key | BPAPOCLSDDYCLN-UHFFFAOYSA-N | sigmaaldrich.com |

| Predicted Boiling Point | ~160-170 °C | (Estimated) |

| Predicted pKa (Strongest Basic) | ~10.5 (propylamino N) | (Estimated) nih.gov |

| Predicted LogP | ~0.9 | (Estimated) |

Chemical Reactivity and Mechanistic Transformations of 1 Methyl N Propylazetidin 3 Amine

Nucleophilic Reactivity of the Azetidine (B1206935) Nitrogen

The nitrogen atom in the azetidine ring of 1-Methyl-N-propylazetidin-3-amine is a key center for nucleophilic reactions. The reactivity of this nitrogen is influenced by several factors, including the strain of the four-membered ring and the electronic effects of its substituents. rsc.org

The lone pair of electrons on the tertiary amine nitrogen allows it to act as a nucleophile, participating in reactions with various electrophiles. For instance, amines can undergo alkylation and acylation. libretexts.org While tertiary amines like this compound cannot be acylated due to the lack of a proton on the nitrogen, they can be alkylated by reaction with primary alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org

The nucleophilicity of amines has been extensively studied. The replacement of a hydrogen atom in ammonia (B1221849) with a methyl group generally increases nucleophilicity. researchgate.net The specific reactivity of the azetidine nitrogen in this compound would be influenced by both the methyl and propyl groups attached to the ring nitrogen and the amino group at the 3-position.

Reactions of Pendant Alkyl Chains

The pendant N-propyl and 3-amino groups on the this compound molecule provide additional sites for chemical transformations. The primary amine of the 3-amino group can undergo a wide range of reactions typical for primary amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. nih.gov

For instance, the primary amine can be acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org This reaction is generally efficient and does not proceed to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

The synthesis of copolymers with pendant amine functionalities has been explored, demonstrating the utility of incorporating amine groups into larger molecular structures. researchgate.net This highlights the potential for the 3-amino group of this compound to be used as a point of attachment or modification.

Elimination Reactions, Including Hofmann Degradation

Azetidinium salts can undergo elimination reactions, with the Hofmann elimination being a classic example for amines. libretexts.orgmasterorganicchemistry.com This reaction involves the exhaustive methylation of an amine with an excess of methyl iodide to form a quaternary ammonium salt. libretexts.orglibretexts.org Subsequent treatment with a strong base, such as silver oxide, induces an E2 elimination to form an alkene. libretexts.org

A key characteristic of the Hofmann elimination is that it typically follows the "Hofmann rule," leading to the formation of the less substituted alkene. masterorganicchemistry.comlibretexts.org This is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon. masterorganicchemistry.com

In the context of this compound, after quaternization of the azetidine nitrogen, elimination could potentially occur from the N-methyl or N-propyl groups, or it could involve the azetidine ring itself, leading to ring opening. If the nitrogen is part of a ring, a single Hofmann elimination will not remove the nitrogen from the molecule; a second elimination step would be required. libretexts.org

It is important to distinguish the Hofmann elimination from the Hofmann rearrangement (also known as Hofmann degradation), which is a reaction of a primary amide to form a primary amine with one less carbon atom. wikipedia.orgbyjus.com

Cycloaddition and Rearrangement Processes Involving Azetidine Systems

The strained nature of the azetidine ring makes it a participant in various cycloaddition and rearrangement reactions. rsc.org These reactions often leverage the release of ring strain to drive the transformation. nih.gov

Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for synthesizing five-membered rings. nih.gov While specific examples involving this compound are not detailed, related systems demonstrate the principles. For instance, tertiary amine N-oxides can be converted to azomethine ylides, which then undergo [3+2] cycloaddition with dipolarophiles like silyl-protected imines to form imidazolidines. nih.govyoutube.com Similarly, N-aryl cyclopropylamines can undergo photochemical [3+2] cycloaddition with α,β-unsaturated carbonyl compounds. chemrxiv.org The 1,3-dipolar cycloaddition of pyridinium-3-olates with alkenes has also been studied to form bicyclic structures. researchgate.net

Rearrangement Reactions: Azetidine systems can undergo various rearrangement reactions. One notable example is the aza-quasi-Favorskii rearrangement, which involves the ring contraction of an anionic azetidine to form a highly substituted aziridine (B145994). chemistryviews.org Another significant process is the chemistryviews.orgnih.gov-Stevens rearrangement, which has been utilized in the enantioselective one-carbon ring expansion of aziridines to azetidines using engineered enzymes. nih.gov This type of rearrangement can also be part of a multicomponent sequence for the synthesis of substituted azetidines, driven by the strain-release ring-opening of azabicyclo[1.1.0]butane. nih.gov

The following table summarizes the types of reactions discussed:

| Reaction Type | Reactant(s) | Product Type(s) | Key Features |

| Alkylation | Tertiary Amine + Alkyl Halide | Quaternary Ammonium Salt | Occurs at the nucleophilic nitrogen. libretexts.org |

| Acylation | Primary Amine + Acid Chloride/Anhydride | Amide | Occurs at the pendant primary amine. libretexts.org |

| Hofmann Elimination | Quaternary Ammonium Salt + Strong Base | Alkene + Tertiary Amine | Follows Hofmann rule, favors less substituted alkene. libretexts.orgmasterorganicchemistry.com |

| [3+2] Cycloaddition | Azomethine Ylide + Dipolarophile | Five-membered Heterocycle | Versatile method for ring synthesis. nih.govnih.gov |

| Aza-quasi-Favorskii Rearrangement | Anionic Azetidine | Substituted Aziridine | Ring contraction reaction. chemistryviews.org |

| chemistryviews.orgnih.gov-Stevens Rearrangement | Aziridinium Ylide | Azetidine | Ring expansion reaction. nih.gov |

Role of 1 Methyl N Propylazetidin 3 Amine As a Synthetic Intermediate and in Chemical Diversity

Utilization in the Synthesis of Complex Organic Molecules

The strained four-membered ring of azetidines makes them reactive building blocks in organic synthesis. researchgate.net This reactivity is harnessed to construct more intricate molecular architectures. 1-Methyl-N-propylazetidin-3-amine, possessing multiple reactive sites—the secondary amine and the tertiary amine within the azetidine (B1206935) ring—offers versatile opportunities for chemical modification.

The synthesis of complex molecules often involves the strategic opening of the azetidine ring, which can be achieved under various conditions to yield substituted pyrrolidines or other acyclic amine derivatives. For instance, the nucleophilic attack on the azetidine ring carbons can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, thereby increasing molecular complexity.

Research has demonstrated the use of related azetidine structures in the synthesis of biologically active compounds. For example, azetidine-containing building blocks are key intermediates in the preparation of compounds for the development of treatments for neurological diseases. sciencedaily.com The N-methyl and N-propyl groups on the azetidine at positions 1 and 3 respectively, can influence the steric and electronic properties of the molecule, guiding the regioselectivity of subsequent reactions. The development of practical and efficient processes for preparing key azetidine intermediates is crucial for their application in large-scale synthesis. researchgate.net

The synthesis of various heterocyclic compounds can be achieved using azetidine precursors. For example, the reaction of propiolamidines, which share some structural similarities in terms of reactive nitrogen-containing groups, with various reagents can lead to the formation of isoxazoles and pyrazoles. mdpi.com This highlights the potential of amine-containing structures like this compound to serve as precursors to a wide array of more complex heterocyclic systems.

Contribution to Azetidine-Based Chemical Library Generation

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The structural diversity of these libraries is paramount to increasing the chances of finding a "hit." Azetidines are considered valuable scaffolds for creating such libraries due to their three-dimensional character and the fact that they are underrepresented in typical screening collections. nih.govnih.govacs.org

This compound is an ideal starting point for generating a focused library of azetidine derivatives. The secondary amine provides a convenient handle for introducing a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. These reactions can be performed in a parallel synthesis format, allowing for the rapid generation of a large number of distinct compounds.

The general approach to library synthesis using such a scaffold involves a series of diversification reactions. For example, a library of amides can be created by reacting this compound with a diverse set of carboxylic acids. Similarly, a library of substituted amines can be generated through reductive amination with a variety of aldehydes and ketones.

A study on the synthesis of a diverse collection of azetidine-based scaffolds highlighted their potential for developing CNS-focused lead-like libraries. nih.govnih.govacs.org The physicochemical properties of these libraries can be tailored by carefully selecting the building blocks used in the diversification steps. This allows for the creation of libraries with properties optimized for specific biological targets or for improved drug-like characteristics, such as solubility and cell permeability. nih.gov

| Reaction Type | Reactant | Resulting Functional Group | Library Diversity |

| Acylation | Carboxylic Acids/Acyl Chlorides | Amide | Diverse amides |

| Alkylation | Alkyl Halides | Substituted Amine | Varied alkyl chains |

| Reductive Amination | Aldehydes/Ketones | Substituted Amine | Diverse substituted amines |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Various sulfonamides |

Implications in Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry encourage the development of chemical processes that are more environmentally friendly. This includes using less hazardous substances, maximizing atom economy, and reducing waste. The synthesis and use of this compound can be evaluated from a green chemistry perspective.

In its role as a synthetic intermediate, this compound can contribute to greener synthetic pathways. For example, its use in catalytic reactions, where a small amount of the compound can facilitate a transformation without being consumed, would be a significant step towards sustainability. While specific catalytic applications of this exact compound are not widely documented, the broader class of amines is known to be effective in various catalytic processes.

Furthermore, the design of synthetic routes that minimize the number of steps and purification procedures is a key aspect of green chemistry. The use of a versatile building block like this compound, from which a wide range of derivatives can be accessed in a single step, aligns with this principle. The development of electrochemical methods for C-H functionalization of amines also represents a move towards more sustainable chemistry by avoiding the use of harsh oxidants. rsc.org

| Green Chemistry Principle | Application in the Context of this compound |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. |

| Use of Less Hazardous Chemicals | Exploring synthetic pathways that avoid toxic reagents and solvents. google.com |

| Catalysis | Investigating the potential of the amine groups to act as catalysts in organic reactions. |

| Design for Energy Efficiency | Developing synthetic methods that can be carried out at ambient temperature and pressure. |

| Waste Prevention | Minimizing by-products and simplifying purification procedures. |

Mechanistic Studies of Biological Interactions for 1 Methyl N Propylazetidin 3 Amine and Its Analogues Preclinical Focus

Receptor and Enzyme Binding Affinity Investigations

Preclinical evaluation of a compound's binding affinity for various receptors and enzymes is a critical step in elucidating its mechanism of action. For 1-Methyl-N-propylazetidin-3-amine and its analogues, these investigations provide a window into their potential therapeutic applications and molecular interactions.

Azetidine (B1206935) derivatives have been explored as conformationally constrained analogues of neurotransmitters, such as gamma-aminobutyric acid (GABA). nih.govsigmaaldrich.com Research into these derivatives has revealed their potential as GABA uptake inhibitors. nih.govsigmaaldrich.com Studies on various substituted azetidine compounds have demonstrated that their potency as GABA uptake inhibitors is highly dependent on the nature and position of their chemical substituents. researchgate.net

For instance, a series of azetidin-2-ylacetic acid derivatives bearing lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl showed significant potency at the GAT-1 transporter, with IC50 values of 2.83 µM and 2.01 µM, respectively. nih.govsigmaaldrich.com In another series, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives displayed moderate affinity for both GAT-1 and GAT-3 transporters. nih.govsigmaaldrich.com Specifically, compound 18b had an IC50 of 26.6 µM for GAT-1, while compound 18e had an IC50 of 31.0 µM for GAT-3. nih.govsigmaaldrich.com The most potent GAT-3 inhibitor identified in one study was the β-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, with an IC50 value of 15.3 µM. nih.govsigmaaldrich.com

These findings underscore the potential for N-alkylated azetidine compounds, such as this compound, to interact with neurotransmitter systems, although direct binding data for this specific molecule is not yet available in the reviewed literature.

Table 1: Inhibitory Potency of Azetidine Analogues on GABA Transporters

| Compound | Target | IC50 (µM) |

| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent cancers. nih.gov Azetidine-containing compounds have been investigated as selective estrogen receptor degraders (SERDs). One such study explored a novel family of benzothiophene (B83047) SERDs with a basic amino side arm, which included azetidine derivatives.

The azetidine ring in these molecules acts as a conformational lock. For example, the azetidine derivative 30a was shown to inhibit the growth of a tamoxifen-resistant cell line and reduce ERα levels. However, its reduced efficacy suggested a mixed SERM/SERD activity profile. A "reverse azetidine," or 3-oxy-azetidine, side arm was also designed to move the conformational lock closer to the rigid benzothiophene core. This modification, coupled with a flexible fluoropropyl chain on the azetidine nitrogen, was intended to induce the displacement of helix 12 of the estrogen receptor, a change associated with high potency and efficacy.

These studies highlight the potential for azetidine derivatives to modulate estrogen receptor function, with the specific substitutions on the azetidine ring playing a crucial role in determining their activity as SERMs or SERDs.

The sigma-1 receptor is a unique intracellular protein that acts as a chaperone, modulating a variety of cellular functions, including intracellular Ca2+ signaling and the activity of ion channels and neurotransmitter systems. nih.govmdpi.com It is known to interact with a wide range of psychoactive drugs. nih.gov

Sigma-1 receptors are located at the endoplasmic reticulum, where they form a complex with other proteins. nih.gov Upon activation by a ligand, the sigma-1 receptor can dissociate from this complex and translocate to other parts of the cell to interact with various proteins, including ion channels and enzymes. mdpi.com This chaperone activity allows it to regulate diverse cellular processes. mdpi.com For instance, sigma-1 receptor activation can potentiate calcium efflux induced by other receptors. nih.gov

While direct binding data for this compound at the sigma-1 receptor is not available, the known interactions of various amine-containing compounds with this receptor suggest that N-alkylated azetidines could potentially serve as ligands. Such an interaction could lead to the modulation of the sigma-1 receptor's chaperone functions, thereby influencing downstream cellular signaling pathways. nih.govnih.gov

The microtubule system is a critical target for anticancer therapies, and agents that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis. nih.gov Azetidinone derivatives have been designed as tubulin polymerization inhibitors. mdpi.com

In one study, a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4 were synthesized. mdpi.com These compounds, where the ethylene (B1197577) bridge of combretastatin A-4 was replaced with a β-lactam (2-azetidinone) scaffold, demonstrated significant antiproliferative activity in breast cancer cell lines. mdpi.com Several of these compounds exhibited IC50 values in the nanomolar range. mdpi.com Mechanistic studies confirmed that these compounds inhibit tubulin polymerization and interact at the colchicine-binding site on tubulin. mdpi.com For example, compound 9q was shown to arrest MCF-7 cells in the G2/M phase of the cell cycle and induce apoptosis. mdpi.com

These findings indicate that the azetidine scaffold can be effectively utilized to design potent microtubule-destabilizing agents. mdpi.com

Table 2: Antiproliferative Activity of Azetidin-2-one Analogues

| Compound | Cell Line | IC50 (nM) |

| 9h | MCF-7 | 10-33 |

| 9q | MCF-7 | 10-33 |

| 9r | MCF-7 | 10-33 |

| 10p | MCF-7 | 10-33 |

| 10r | MCF-7 | 10-33 |

| 11h | MCF-7 | 10-33 |

| 9h | MDA-MB-231 | 23-33 |

| 9q | MDA-MB-231 | 23-33 |

| 9r | MDA-MB-231 | 23-33 |

| 10p | MDA-MB-231 | 23-33 |

| 10r | MDA-MB-231 | 23-33 |

| 11h | MDA-MB-231 | 23-33 |

Structure-Activity Relationship (SAR) Analyses in Preclinical Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For this compound and its analogues, SAR analyses provide insights into the key structural features that govern their potency and selectivity.

Preclinical SAR studies on various azetidine derivatives have revealed critical determinants of their biological activity. nih.govmdpi.com In the context of GABA uptake inhibitors, the biological potency of azetidine derivatives is strongly influenced by the substituents on the azetidine ring. nih.govsigmaaldrich.com The nature of the lipophilic groups and the position of the carboxylic acid moiety are key factors. researchgate.net For example, azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed high potency at the GAT-1 transporter. nih.govsigmaaldrich.com

In the development of azetidine-based SERDs, the substitution pattern on the azetidine ring was found to be crucial for modulating estrogen receptor activity. The inclusion of a "reverse azetidine" and a flexible fluoropropyl chain on the azetidine nitrogen were strategic modifications aimed at enhancing potency.

For azetidinone-based tubulin inhibitors, the substituents on the β-lactam ring are critical for their antiproliferative and tubulin-destabilizing effects. mdpi.com The SAR of these compounds indicated that specific substitutions led to potent activity in the nanomolar range against breast cancer cell lines. mdpi.com

Stereo/Structure-Activity Relationship (SSAR) Elucidation

There is no publicly available information specifically detailing the stereo/structure-activity relationship (SSAR) of this compound in preclinical studies.

While research has been conducted on various azetidine derivatives to understand how their three-dimensional structure and chemical features influence their biological activity, specific data for this compound is not present in the reviewed scientific literature. Structure-activity relationship studies are crucial for optimizing lead compounds in drug discovery by identifying the key molecular features responsible for efficacy and selectivity. These studies often involve the synthesis and evaluation of a series of analogues with systematic modifications to the core structure. However, such a detailed investigation for this compound has not been reported.

Cellular Effects in Preclinical Models (e.g., Antiproliferative Activity, Cell Cycle Perturbation)

There is no publicly available information regarding the specific cellular effects of this compound, such as its antiproliferative activity or its ability to cause cell cycle perturbation in preclinical models.

Preclinical studies on various other azetidine-containing compounds have demonstrated a range of cellular activities, including the inhibition of cancer cell growth and interference with the cell division cycle. For instance, certain azetidinone derivatives have been shown to exhibit antiproliferative effects against cancer cell lines. However, specific data from in vitro or in vivo preclinical models that would characterize the cellular impact of this compound is not available in the public domain. Therefore, no data tables or detailed research findings on its specific cellular effects can be provided.

Advanced Analytical and Computational Methodologies in Azetidine Research

Spectroscopic Characterization Techniques (NMR, HRMS, FTIR)

Spectroscopic methods are indispensable for the initial identification and structural confirmation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be the primary tools for determining the molecular structure of 1-Methyl-N-propylazetidin-3-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the N-methyl group, the N-propyl group (with characteristic multiplets for the CH₂, CH₂, and CH₃ protons), and the protons on the azetidine (B1206935) ring. The chemical shifts and coupling constants of the azetidine ring protons would be particularly informative for confirming the 4-membered ring structure and the substitution pattern.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. Signals corresponding to the carbons of the N-methyl, N-propyl, and the azetidine ring would be expected at specific chemical shifts, providing further confirmation of the compound's carbon skeleton.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be utilized to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the FTIR spectrum would be expected to show characteristic C-N stretching vibrations for the amine and N-alkyl groups, as well as C-H stretching and bending vibrations for the alkyl and azetidine ring moieties. The absence of an N-H stretching band would confirm the tertiary nature of the amine on the azetidine ring.

| Spectroscopic Technique | Expected Information for this compound |

| ¹H NMR | Chemical shifts and coupling patterns for N-methyl, N-propyl, and azetidine ring protons. |

| ¹³C NMR | Number and chemical shifts of unique carbon atoms in the molecule. |

| HRMS | Exact mass and elemental composition. |

| FTIR | Characteristic stretching and bending vibrations for C-N and C-H bonds. |

X-ray Crystallography for Absolute Configuration and Ligand-Target Interactions

X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional atomic structure of a crystalline compound. While no crystal structure for this compound is currently available in public databases, this method would be invaluable for several reasons.

Absolute Configuration

If the compound is chiral and a single enantiomer is isolated and crystallized, X-ray crystallography can be used to determine its absolute configuration. This is crucial for understanding its stereospecific interactions with biological targets.

Ligand-Target Interactions

In medicinal chemistry research, co-crystallization of a ligand like this compound with its biological target (e.g., an enzyme or receptor) can provide atomic-level insights into their binding interactions. This information is critical for structure-based drug design, allowing for the rational optimization of the ligand's affinity and selectivity.

| Crystallographic Application | Significance for this compound Research |

| Single Crystal X-ray Diffraction | Determination of the precise 3D arrangement of atoms, bond lengths, and bond angles. |

| Absolute Configuration Determination | Unambiguous assignment of stereochemistry for chiral centers. |

| Co-crystallization with a Target | Visualization of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site. |

Computational Chemistry Approaches (Molecular Docking, Molecular Dynamics Simulations)

In the absence of experimental data, and as a complement to it, computational chemistry provides powerful tools to predict and analyze the behavior of molecules.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies could be used to:

Identify potential biological targets by screening against a library of protein structures.

Predict the binding affinity and pose of the compound within a known target's active site.

Elucidate the key intermolecular interactions driving the binding event.

In a typical molecular docking workflow, the 3D structure of this compound would be generated and optimized, and then "docked" into the binding pocket of a target protein. The resulting poses are scored based on a scoring function that estimates the binding free energy.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, either in solution or bound to a biological target, could reveal:

The conformational flexibility of the molecule and the preferred conformations of the azetidine ring and the N-propyl chain.

The stability of the ligand-protein complex over time.

The role of solvent molecules in the binding process.

Detailed information about the dynamics of intermolecular interactions.

These computational approaches are instrumental in generating hypotheses and guiding further experimental work in the development of new therapeutic agents.

| Computational Method | Application in the Study of this compound |

| Molecular Docking | Prediction of binding mode and affinity to biological targets. |

| Molecular Dynamics Simulations | Analysis of conformational dynamics and stability of ligand-target complexes. |

Emerging Research Frontiers for 1 Methyl N Propylazetidin 3 Amine

Novel Synthetic Route Development

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring. rsc.orgacs.org However, several general methods for the synthesis of N-alkylated azetidin-3-amines can be adapted and optimized for the specific preparation of 1-Methyl-N-propylazetidin-3-amine.

One of the most direct and widely used methods for synthesizing amines is reductive amination . youtube.comnottingham.ac.uk A plausible and efficient route to this compound would involve the reaction of 1-methylazetidin-3-one (B1592001) with propylamine (B44156) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a common and mild reagent for this transformation, often yielding the desired product with high selectivity. The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced to the final amine.

Another viable synthetic strategy is the direct alkylation of a primary or secondary amine . wikipedia.orgmasterorganicchemistry.com In this context, 1-methylazetidin-3-amine (B1370097) could be reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. wikipedia.org This nucleophilic substitution reaction would lead to the formation of the desired tertiary amine. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com Careful control of stoichiometry and reaction conditions would be crucial to maximize the yield of the desired product.

A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has also been reported as a simple and efficient cyclocondensation method in an alkaline aqueous medium. organic-chemistry.org This approach could potentially be adapted for the synthesis of the azetidine (B1206935) ring of the target compound.

The table below summarizes potential synthetic routes for this compound based on established methodologies for similar compounds.

| Synthetic Route | Starting Materials | Key Reagents | Potential Advantages | Potential Challenges |

| Reductive Amination | 1-Methylazetidin-3-one, Propylamine | Sodium triacetoxyborohydride | High selectivity, mild conditions | Availability of the ketone precursor |

| N-Alkylation | 1-Methylazetidin-3-amine, 1-Halopropane | Base (e.g., K2CO3, Et3N) | Direct, simple procedure | Over-alkylation, purification difficulties |

| Cyclocondensation | Dihalopropanol derivative, Methylamine, Propylamine | Base, Microwave irradiation | One-pot synthesis | Control of regioselectivity |

Exploration of Unconventional Chemical Transformations

The strained azetidine ring and the presence of two amine functionalities in this compound open avenues for exploring a range of unconventional chemical transformations.

Ring-opening reactions are a characteristic feature of strained heterocycles like azetidines. rsc.orgepfl.ch Under specific conditions, such as the presence of strong nucleophiles or electrophiles, the azetidine ring can be cleaved to yield linear amine derivatives. For instance, treatment with strong acids in the presence of a nucleophile could lead to the opening of the four-membered ring, providing access to functionalized 1,3-diaminopropanes. epfl.chnih.gov

Photochemical transformations represent another area of interest. The use of light to induce chemical reactions can lead to unique and otherwise inaccessible molecular architectures. mdpi.com For N-alkylazetidines, photochemical reactions could involve C-H activation or cycloaddition reactions, leading to novel and complex scaffolds. While specific studies on this compound are lacking, the broader field of azetidine photochemistry suggests potential for interesting discoveries.

The development of ruthenium-catalyzed oxidative β-elimination of azetidines to generate 1-azetines has been reported. acs.org This process, which utilizes a hydroxylamine (B1172632) functional handle installed during the synthesis of the azetidine, expands the scope of accessible 1-azetines under milder conditions. Such a transformation could potentially be applied to derivatives of this compound to create novel unsaturated heterocyclic systems.

Expansion of Azetidine Scaffolds in Medicinal Chemistry Beyond Direct Therapeutic Application

Azetidine derivatives are increasingly recognized as "privileged scaffolds" in drug discovery, valued for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. nih.govambeed.comresearchgate.net While the direct therapeutic potential of this compound is yet to be determined, its structure lends itself to several non-traditional applications in medicinal chemistry.

One promising area is its use as a linker molecule in the design of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid, three-dimensional structure of the azetidine core in this compound could serve as a novel, non-traditional linker to connect a target-binding ligand and an E3 ligase-binding ligand, potentially influencing the efficacy and selectivity of the resulting PROTAC.

Furthermore, the compound could be utilized as a scaffold for fragment-based drug discovery (FBDD) . In FBDD, small molecular fragments are screened for binding to a biological target, and promising hits are then grown or linked to create more potent leads. The this compound scaffold could be a valuable starting point for the development of fragment libraries, offering a unique three-dimensional vector for chemical exploration.

Innovative Applications in Materials Science and Industrial Catalysis

The unique structural features of this compound also suggest potential applications in materials science and industrial catalysis, areas where azetidine chemistry is beginning to make an impact.

In materials science, the formation of azetidinium salts by quaternization of the tertiary amine can be exploited. These cationic species can be used to modify the surface of materials or as monomers for the synthesis of novel polymers. researchgate.netacs.orgresearchgate.net For example, this compound could be quaternized and then grafted onto polymer backbones to create materials with tailored properties, such as improved adhesion or antimicrobial activity. d-nb.info The reactivity of the azetidinium ring allows for further functionalization, opening possibilities for the creation of advanced materials. researchgate.net

In the realm of industrial catalysis , the two amine groups of this compound could act as ligands for metal catalysts. The formation of a bidentate chelate with a metal center could lead to catalysts with enhanced stability and reactivity. Azetidine-containing ligands have been shown to provide rigidity to the catalyst scaffold, which can lead to improved control of the catalytic pocket and increased enantioselectivity in asymmetric reactions. rsc.org The specific steric and electronic properties of the this compound ligand could be beneficial in various catalytic transformations, such as hydrogenations, cross-coupling reactions, or polymerizations.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 1-Methyl-N-propylazetidin-3-amine, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of azetidine derivatives. For example, reacting 1-methylazetidin-3-amine with propyl halides (e.g., 1-bromopropane) under basic conditions (e.g., potassium carbonate in DMF) facilitates N-propylation . Key factors include:

- Temperature : Controlled heating (~40–60°C) minimizes side reactions like over-alkylation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 2.5–3.0 ppm (azetidine ring protons) and δ 1.0–1.5 ppm (propyl CH₃) confirm substitution patterns .

- ¹³C NMR : Peaks near 50–60 ppm indicate nitrogen-bound carbons.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 129 [M+H]⁺ for C₇H₁₆N₂) validate the molecular formula .

- IR Spectroscopy : Absorptions at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) confirm amine functionality .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Methodological Answer : Store in airtight, amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be systematically addressed?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Dose-Response Analysis : Evaluate activity across a concentration gradient to identify non-linear effects.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What computational strategies predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric accessibility of the azetidine ring .

- Docking Studies : Model ligand-receptor binding to hypothesize biological targets .

Q. How does the propyl substituent influence the compound’s reactivity compared to ethyl or methyl analogs?

- Methodological Answer :

- Steric Effects : The propyl group increases steric hindrance, reducing reaction rates in SN2 mechanisms (e.g., alkylation) compared to smaller substituents.

- Electronic Effects : Electron-donating alkyl groups enhance amine basicity, as measured via pKa shifts in titration experiments .

- Experimental Validation : Compare reaction kinetics (e.g., with methyl/ethyl analogs) under identical conditions .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure propylating agents (e.g., (R)-1-bromopropane) to induce asymmetry .

- Chromatographic Resolution : Chiral HPLC columns (e.g., cellulose-based) separate enantiomers post-synthesis .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the catalytic activity of this compound in organic reactions?

- Methodological Answer :

- Control Experiments : Verify the absence of trace metals (e.g., via ICP-MS) that might act as unintended catalysts .

- Reaction Monitoring : Use in-situ techniques (e.g., FTIR, GC-MS) to track intermediate formation and identify side pathways .

- Collaborative Validation : Cross-test the compound in independent laboratories to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.